Niclosamide Niclosamide Niclosamide is a secondary carboxamide resulting from the formal condensation of the carboxy group of 5-chlorosalicylic acid with the amino group of 2-chloro-4-nitroaniline. It is an oral anthelmintic drug approved for use against tapeworm infections. It has a role as a piscicide, a molluscicide, an antiparasitic agent, an anticoronaviral agent, an anthelminthic drug, an apoptosis inducer and a STAT3 inhibitor. It is a member of monochlorobenzenes, a member of salicylanilides, a C-nitro compound, a secondary carboxamide and a member of benzamides. It is functionally related to a 5-chlorosalicylic acid.
Niclosamide is an antihelminthic used for the treatment of tapeworm infections. Helminths (worms) are multicellular organisms that infect very large numbers of humans and cause a broad range of diseases. Over 1 billion people are infected with intestinal nematodes, and many millions are infected with filarial nematodes, flukes, and tapeworms. They are an even greater problem in domestic animals. Niclosamide, once marketed in the US under the brand name Niclocide, was voluntarily withdrawn from market by Bayer in 1996.
Niclosamide is an orally bioavailable chlorinated salicylanilide, with anthelmintic and potential antineoplastic activity. Upon oral administration, niclosamide specifically induces degradation of the androgen receptor (AR) variant V7 (AR-V7) through the proteasome-mediated pathway. This downregulates the expression of the AR variant, inhibits AR-V7-mediated transcriptional activity, and reduces AR-V7 recruitment to the prostate-specific antigen (PSA) gene promoter. Niclosamide also prevents AR-V7-mediated STAT3 phosphorylation and activation. This inhibits AR/STAT3-mediated signaling and prevents expression of STAT3 target genes. Altogether, this may inhibit growth of AR-V7-overexpressing cancer cells. The AR-V7 variant, which is encoded by contiguous splicing of AR exons 1/2/3/CE3, is upregulated in a variety of cancer cell types, and is associated with both cancer progression and resistance to AR-targeted therapies.
Niclosamide is used for the treatment of most tapeworm infections. Helminths (worms) are multicellular organisms that infect very large numbers of humans and cause a broad range of diseases. Over 1 billion people are infected with intestinal nematodes, and many millions are infected with filarial nematodes, flukes, and tapeworms. They are an even greater problem in domestic animals.
An antihelmintic that is active against most tapeworms. (From Martindale, The Extra Pharmacopoeia, 30th ed, p48)
Brand Name: Vulcanchem
CAS No.: 50-65-7
VCID: VC0548510
InChI: InChI=1S/C13H8Cl2N2O4/c14-7-1-4-12(18)9(5-7)13(19)16-11-3-2-8(17(20)21)6-10(11)15/h1-6,18H,(H,16,19)
SMILES: C1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)C2=C(C=CC(=C2)Cl)O
Molecular Formula: C13H8Cl2N2O4
Molecular Weight: 327.12 g/mol

Niclosamide

CAS No.: 50-65-7

Cat. No.: VC0548510

Molecular Formula: C13H8Cl2N2O4

Molecular Weight: 327.12 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Niclosamide - 50-65-7

CAS No. 50-65-7
Molecular Formula C13H8Cl2N2O4
Molecular Weight 327.12 g/mol
IUPAC Name 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide
Standard InChI InChI=1S/C13H8Cl2N2O4/c14-7-1-4-12(18)9(5-7)13(19)16-11-3-2-8(17(20)21)6-10(11)15/h1-6,18H,(H,16,19)
Standard InChI Key RJMUSRYZPJIFPJ-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)C2=C(C=CC(=C2)Cl)O
Canonical SMILES C1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)C2=C(C=CC(=C2)Cl)O
Appearance Off-white to yellow solid powder.
Colorform PALE, YELLOW CRYSTALS
ALMOST COLORLESS CRYSTALS
A cream-colored or yellowish-white powder
Bright yellow crystalline solid
Melting Point 225-230 °C

Chemical Structure and Historical Development

Niclosamide (C<sub>13</sub>H<sub>8</sub>Cl<sub>2</sub>N<sub>2</sub>O<sub>4</sub>, molecular weight 327.12 Da) features a salicylic acid ring linked to a chlorinated anilide moiety (Figure 1) . This structure enables both protonophoric activity and protein interactions. Approved by the FDA in 1982 for cestode infections, its 2g single-dose regimen achieves 85-95% cure rates by disrupting parasite energy metabolism . The World Health Organization added it to the Essential Medicines List in 2002, with over 50 million annual doses distributed globally .

Mechanisms of Action

Mitochondrial Uncoupling

As a protonophore, niclosamide collapses the mitochondrial proton gradient by shuttling H<sup>+</sup> ions across the inner membrane, uncoupling oxidative phosphorylation from ATP synthesis . This decreases cellular ATP by 60-80% within 2 hours in cancer cells while increasing AMPK activation (3-fold) and NAD<sup>+</sup>/NADH ratios (2.5-fold) . The resultant metabolic stress inhibits anabolic processes in rapidly dividing cells.

Wnt/β-Catenin Inhibition

Niclosamide promotes Frizzled-1 receptor endocytosis (EC<sub>50</sub> 0.3 μM) and Dishevelled-2 degradation via autophagy, reducing β-catenin nuclear translocation by 70% in colorectal cancer models . This suppresses TCF/LEF transcriptional activity, downregulating c-Myc and cyclin D1 in SW480 cells (IC<sub>50</sub> 0.5 μM) .

STAT3 Suppression

Through IL6-JAK1 pathway inhibition, niclosamide decreases STAT3 phosphorylation (Tyr705) by 90% in prostate cancer cells at 1 μM, synergizing with enzalutamide to reduce tumor volume by 68% in xenografts .

mTOR Regulation

By acidifying cytoplasm (pH 6.4 vs 7.2 control), niclosamide inhibits mTORC1-S6K signaling, inducing autophagy in ovarian cancer cells. Combined with rapamycin, this causes 95% growth inhibition in SKOV3 spheroids .

Pharmacokinetic Profile

Absorption and Bioavailability

Oral niclosamide exhibits dose-dependent nonlinear pharmacokinetics. A Phase I trial showed:

Parameter200 mg Fasted1600 mg Fed
C<sub>max</sub> (μg/mL)0.41 ± 2.311.28 ± 1.64
AUC<sub>last</sub> (h·μg/mL)1.17 ± 1.099.9 ± 1.78
T<sub>max</sub> (h)0.5 (0.5-1.0)4.0 (2.0-4.0)
t<sub>1/2</sub> (h)3.43 ± 2.955.28 ± 1.34

*Data from single-dose trial (n=3/cohort) . Fed conditions increased bioavailability 2.1-fold but introduced high interindividual variability (GeoCV 53-62%) .

Reformulation Strategies

Ethanolamine salt (NEN) formulations achieve 0.72 μM plasma concentrations at 1200 mg TID, surpassing the 0.2 μM therapeutic threshold . Nebulized preparations for COVID-19 deliver 50 μg/mL to lung epithelium with 90% retention .

Therapeutic Applications

Breast Cancer

Niclosamide (1 μM) reduces mammosphere formation by 80% in MDA-MB-231 cells via STAT3 inhibition. Combination with cisplatin decreases cisplatin-resistant xenograft growth by 75% .

Prostate Cancer

In enzalutamide-resistant models, 5 μM niclosamide downregulates AR-V7 expression 4-fold and synergizes with enzalutamide (CI=0.3) to inhibit tumor growth .

Metabolic Diseases

Niclosamide ethanolamine (100 mg/kg/day) improves glucose tolerance by 40% in db/db mice through mitochondrial uncoupling-induced energy expenditure . A Phase II trial for NASH is evaluating 500 mg BID dosing (NCT04323228).

Antiviral Activity

Against SARS-CoV-2, niclosamide inhibits viral replication (EC<sub>50</sub> 0.3 μM) and reduces IL-6 production by 70% in Calu-3 cells . An inhaled formulation is under investigation in Phase II trials (NCT04858425).

Ongoing Clinical Development

ConditionTrial PhaseDesign (NCT)Key Endpoints
COVID-19IIInhaled vs placebo (04858425)Viral clearance (day 7)
Prostate CancerI/IINiclosamide + abiraterone (02807805)PSA50 response
NASHIINEN 500 mg BID (04323228)Liver fat reduction (MRI-PDFF)

*Data from . The prostate cancer trial reported 63% PSA50 response in 8 patients .

Challenges and Future Directions

While reformulations address bioavailability limitations (NEN AUC 3.2-fold > conventional), the 6-hour half-life necessitates TID dosing . Next-generation prodrugs with sustained release profiles are in preclinical development. Combination therapies leveraging niclosamide's metabolic effects (e.g., with PD-1 inhibitors) show synergistic antitumor activity in murine models .

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